molecular formula C9H8ClFN2 B6222049 6-fluoroquinolin-4-amine hydrochloride CAS No. 2758003-10-8

6-fluoroquinolin-4-amine hydrochloride

Cat. No.: B6222049
CAS No.: 2758003-10-8
M. Wt: 198.62 g/mol
InChI Key: KZUGVKIXWKQFAB-UHFFFAOYSA-N
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Description

6-fluoroquinolin-4-amine hydrochloride is an organic chemical compound with the molecular formula C9H8ClFN2 and a molecular weight of 198.6 g/mol.

Preparation Methods

The synthesis of 6-fluoroquinolin-4-amine hydrochloride involves several steps. One common method starts with 4-fluoroaniline, which undergoes a series of reactions including cyclization and halogenation . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods often employ large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

6-fluoroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinoline derivatives .

Scientific Research Applications

6-fluoroquinolin-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-fluoroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

6-fluoroquinolin-4-amine hydrochloride is part of the broader family of fluoroquinolones, which includes compounds like ciprofloxacin, norfloxacin, and ofloxacin . These compounds share a similar quinoline core structure but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties . The unique fluorine atom at the 6-position in this compound enhances its biological activity compared to non-fluorinated analogs .

Similar compounds include:

  • Ciprofloxacin
  • Norfloxacin
  • Ofloxacin
  • Nalidixic acid (non-fluorinated analog)

Each of these compounds has its own unique set of properties and applications, making this compound a valuable addition to the family of fluoroquinolones .

Properties

CAS No.

2758003-10-8

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

6-fluoroquinolin-4-amine;hydrochloride

InChI

InChI=1S/C9H7FN2.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H,(H2,11,12);1H

InChI Key

KZUGVKIXWKQFAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)N.Cl

Purity

95

Origin of Product

United States

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